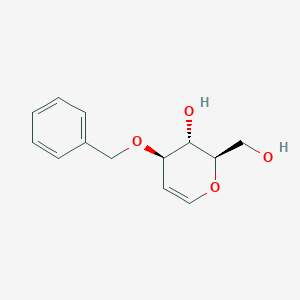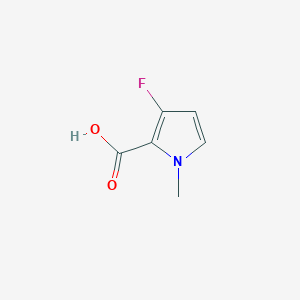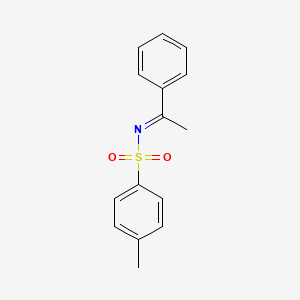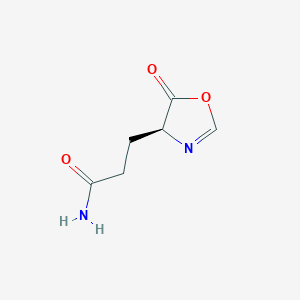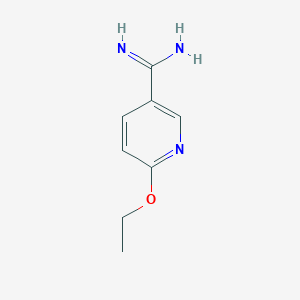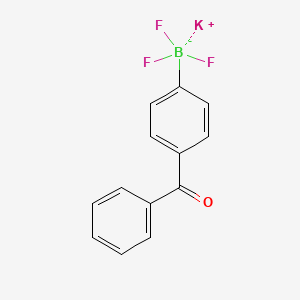
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a glutaminate backbone with multiple functional groups, including a mercapto group, a methoxy group, and an amino group, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride typically involves multi-step organic synthesis techniques. The process may start with the preparation of the glutaminate backbone, followed by the introduction of the mercapto group, the methoxy group, and the amino group through various chemical reactions such as nucleophilic substitution, esterification, and amidation. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability of the production process. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the mercapto group may yield disulfides, while reduction of the carbonyl groups may produce alcohol derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways involving glutaminate derivatives.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of specialty chemicals and materials.
作用机制
The mechanism by which Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets and pathways. The mercapto group may form covalent bonds with thiol-containing proteins, while the amino and methoxy groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride include other glutaminate derivatives with different functional groups. Examples include:
- N5-(3-mercapto-1-oxopropan-2-yl)glutaminate
- Methyl N5-(1-oxopropan-2-yl)glutaminate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both mercapto and methoxy groups, along with the glutaminate backbone, makes it a versatile compound for various chemical and biological studies.
属性
分子式 |
C12H23Cl2N3O6S |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
methyl 2-amino-5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;dihydrochloride |
InChI |
InChI=1S/C12H21N3O6S.2ClH/c1-20-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)21-2;;/h7-8,22H,3-6,13H2,1-2H3,(H,14,18)(H,15,16);2*1H |
InChI 键 |
VXWXLLAUXLBITF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OC)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
